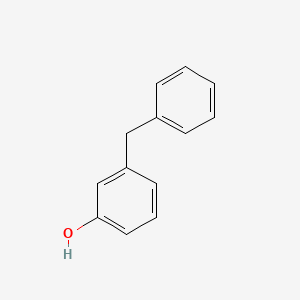

3-Benzylphenol

説明

3-Benzylphenol is an organic compound with the molecular formula C₁₃H₁₂O. It is a derivative of phenol, where a benzyl group is attached to the third carbon of the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Synthetic Routes and Reaction Conditions:

Benzylation of Phenol: One common method involves the benzylation of phenol using benzyl chloride in the presence of a strong acid catalyst such as aluminum chloride or zinc chloride. This reaction typically occurs under reflux conditions.

Condensation Reaction: Another method involves the condensation of benzyl alcohol with phenol in the presence of a basic metal oxide catalyst at elevated temperatures to maintain both reactants in the vapor phase.

Industrial Production Methods:

Vapor Phase Benzylation: In industrial settings, the vapor phase benzylation of phenol with benzyl alcohol using activated alumina as a catalyst is a preferred method due to its efficiency and selectivity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Reduction: The compound can be reduced to form various hydrogenated products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

Oxidation: Quinones and other oxidized phenolic compounds.

Substitution: Nitrobenzylphenol, sulfonated benzylphenol, and halogenated benzylphenol.

Reduction: Hydrogenated benzylphenol derivatives.

科学的研究の応用

3-Benzylphenol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Industry: It is used in the production of resins, plastics, and other industrial materials.

作用機序

The mechanism of action of 3-Benzylphenol involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

Antioxidant Activity: The compound scavenges free radicals and prevents oxidative damage to cells and tissues.

Antitubercular Activity: It inhibits the growth of Mycobacterium tuberculosis by targeting specific enzymes and pathways essential for bacterial survival.

類似化合物との比較

2-Benzylphenol: Similar structure but with the benzyl group attached to the second carbon of the phenol ring.

4-Benzylphenol: The benzyl group is attached to the fourth carbon of the phenol ring.

Uniqueness of 3-Benzylphenol:

Positional Isomerism: The position of the benzyl group on the phenol ring significantly affects the compound’s chemical properties and reactivity.

Biological Activity: this compound has shown unique biological activities, particularly its potential antitubercular properties, which are not as prominent in its positional isomers.

生物活性

3-Benzylphenol (C13H12O), a compound with notable biological properties, has gained attention in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its antimicrobial, antioxidant, and antitubercular effects, along with detailed research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a phenolic structure with a benzyl group attached to the third carbon of the phenol ring. This unique positioning influences its chemical reactivity and biological activity compared to its isomers, such as 2-benzylphenol and 4-benzylphenol.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it disrupts microbial cell membranes and inhibits essential enzymes critical for microbial survival, leading to cell death. This compound has shown efficacy against various bacterial strains, including multidrug-resistant bacteria.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Mycobacterium tuberculosis | 10 µg/mL |

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and prevent oxidative damage. It has been shown to modulate levels of reactive oxygen species (ROS), which play a crucial role in cellular signaling and metabolism.

- Free Radical Scavenging : this compound can donate electrons to free radicals, stabilizing them and preventing cellular damage.

- Enzyme Interaction : It interacts with various enzymes involved in oxidative stress responses, enhancing cellular defense mechanisms.

Antitubercular Activity

Recent studies have highlighted the potential of this compound as an antitubercular agent. It has demonstrated inhibitory activity against Mycobacterium tuberculosis strains, including multidrug-resistant variants.

Case Study: In Vivo Efficacy

In a mouse model infected with Mycobacterium tuberculosis H37Ra, oral administration of this compound resulted in a significant reduction of bacterial load in the lungs:

- Dosage : 100 mg/kg/day

- Results : A reduction of 1.3 log in relative light units (RLU) was observed in the lungs compared to untreated controls .

Table 2: In Vitro Antitubercular Activity

| Strain | MIC (µg/mL) |

|---|---|

| M. tuberculosis H37Rv | 8 |

| Multidrug-resistant M. tuberculosis | 4 |

Biochemical Interactions

This compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. Its binding affinity affects the metabolism of various compounds, potentially influencing pharmacokinetics in therapeutic applications.

Subcellular Localization

The localization of this compound within cells is vital for its biological activity. Studies indicate that it can be found in the cytoplasm, mitochondria, and nucleus, influencing various cellular processes depending on its location .

特性

IUPAC Name |

3-benzylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFDELMIGLPLAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176818 | |

| Record name | 3-Benzylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22272-48-6 | |

| Record name | 3-Benzylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022272486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the electron-donating ability of substituents on the benzylmagnesium chloride affect the yield of 3-benzylphenol in the reaction with 6-acetoxy-2,6-dimethylcyclohexa-2,4-dienone?

A1: The research paper indicates that while the yield of benzyl ethers relative to 4-benzylphenols remains unaffected by substituents on the benzylmagnesium chloride, the yields of both this compound and 4-benzylphenol increase relative to this compound with increasing electron-donating power of the substituents []. This suggests that electron-donating groups on the benzylmagnesium chloride favor the formation of both 4-benzylphenol and this compound over other products. The exact mechanism by which this occurs requires further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。